N-(4-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones to form the quinazoline ring . The spirocyclization and sulfanylacetamide functionalization are achieved through subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide is unique due to its spirocyclic structure and sulfanylacetamide functional group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinazoline derivatives .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-16-10-8-15(9-11-16)22-19(25)14-27-20-17-6-2-3-7-18(17)23-21(24-20)12-4-5-13-21/h2-3,6-11,23H,4-5,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUWLLVTOFJESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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